2-Nitro-5-carboxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-5-carboxyphenylboronic acid is an organic compound with the molecular formula C7H6BNO6 It is a derivative of phenylboronic acid, characterized by the presence of nitro and carboxylic acid functional groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-carboxyphenylboronic acid typically involves the nitration of 4-carboxyphenylboronic acid. The process begins with the addition of concentrated sulfuric acid and fuming nitric acid to a reaction kettle at a temperature of 0-10°C. The 4-carboxyphenylboronic acid is then added in batches under stirring conditions, followed by holding the mixture for 2-3 hours . This results in the formation of 2-nitro-4-carboxyphenylboronic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet market demands. The process involves continuous technology, which is simple to operate, cost-effective, and yields high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-5-carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 2-amino-5-carboxyphenylboronic acid.
Suzuki-Miyaura coupling: leads to the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitro-5-carboxyphenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitro-5-carboxyphenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The nitro and carboxylic acid groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
4-Carboxyphenylboronic acid: Similar structure but lacks the nitro group.
2-Amino-5-carboxyphenylboronic acid: Formed by the reduction of the nitro group in 2-Nitro-5-carboxyphenylboronic acid.
Phenylboronic acid: Lacks both the nitro and carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of both nitro and carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C7H6BNO6 |
---|---|
Molekulargewicht |
210.94 g/mol |
IUPAC-Name |
3-borono-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3,12-13H,(H,10,11) |
InChI-Schlüssel |
PDUSBPHQOGYCHO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.